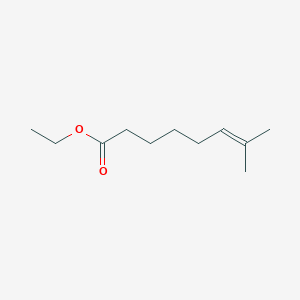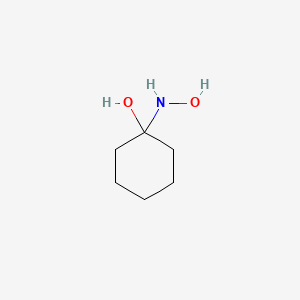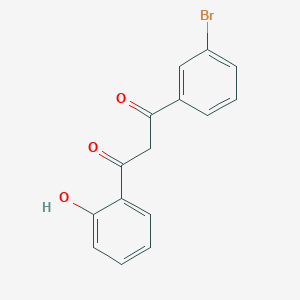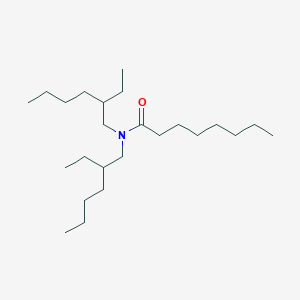![molecular formula C12H16 B14334748 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 106055-35-0](/img/structure/B14334748.png)
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two double bonds at the 3 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane involves its interaction with various molecular targets. The compound’s double bonds can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. The pathways involved in these reactions include the formation of intermediate complexes and the subsequent rearrangement to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A saturated analog without double bonds.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A ketone derivative with nitrogen atoms.
Uniqueness
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane is unique due to its specific double bond positions, which confer distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
106055-35-0 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
InChI |
InChI=1S/C12H16/c1-3-10-6-11-4-9(2)5-12(7-10)8-11/h11-12H,1-2,4-8H2 |
InChI Key |
XWNAKZWCVHNUJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C1CC2CC(C1)CC(=C)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


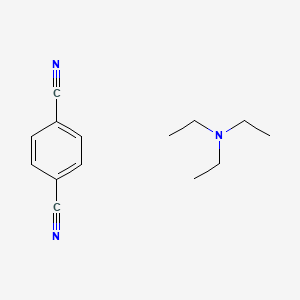
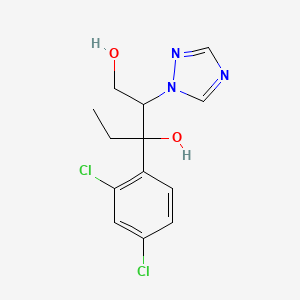
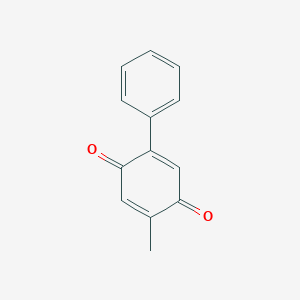



![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

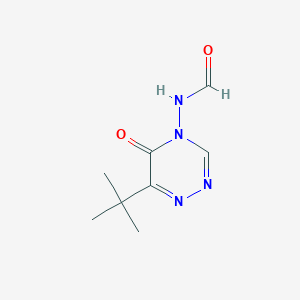
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
